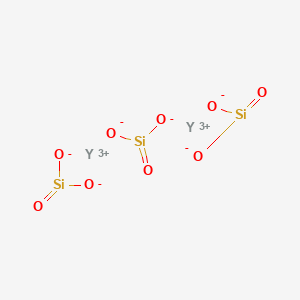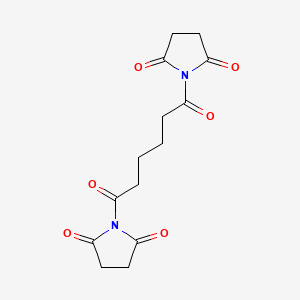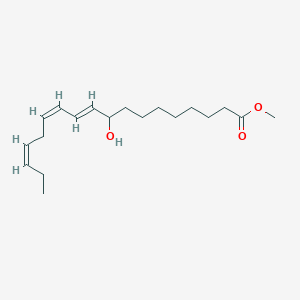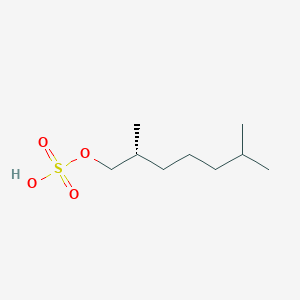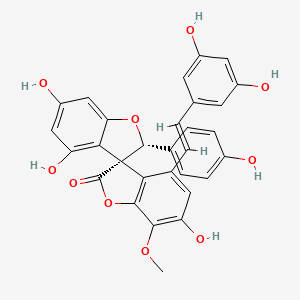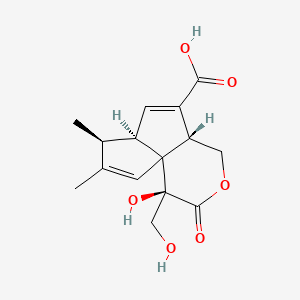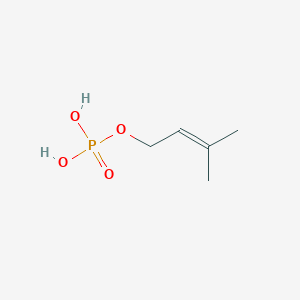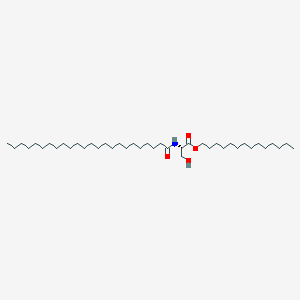
Desulfoglucotropeolin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-desulfoglucotropeolin is a desulfoglucotropeolin in which the C=N double bond has Z configuration.
Scientific Research Applications
1. Endocrine System and Hormonal Interactions
Desulfoglucotropeolin, a compound related to hormonal interactions, has been studied in various contexts. For instance, des-Gln14-ghrelin, a similar compound, acts as a second endogenous ligand for the growth hormone secretagogue receptor and plays a role in stimulating growth hormone release. This demonstrates the significance of such compounds in endocrine system regulation and hormonal interactions (Hosoda et al., 2000).
2. Sulfation and Desulfation Pathways in Steroid Hormones
Sulfation and desulfation pathways are crucial in regulating steroid hormones, which have immense biological potency. Research in this area has explored the dynamic interaction between sulfation and desulfation processes, impacting various physiological and pathological states. These pathways are ripe for drug development strategies, highlighting their significance in health and disease management (Foster & Mueller, 2018).
3. Metabolic Regulation in Microbial and Plant Systems
In microbial systems, like the sulfate-reducing bacterium Desulfovibrio vulgaris, research has delved into energy metabolism and its impact on environmental and economic issues. This includes the study of desulfuration processes and their role in bioremediation and biocorrosion (Heidelberg et al., 2004). In plant systems, the role of desulfhydration in regulating cysteine homeostasis in Arabidopsis thaliana has been explored, demonstrating the importance of these processes in plant metabolism and stress response mechanisms (Álvarez et al., 2009).
properties
Molecular Formula |
C14H19NO6S |
|---|---|
Molecular Weight |
329.37 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-N-hydroxy-2-phenylethanimidothioate |
InChI |
InChI=1S/C14H19NO6S/c16-7-9-11(17)12(18)13(19)14(21-9)22-10(15-20)6-8-4-2-1-3-5-8/h1-5,9,11-14,16-20H,6-7H2/b15-10-/t9-,11-,12+,13-,14+/m1/s1 |
InChI Key |
QXWFHEDNDCNERW-RFEZBLSLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C/C(=N/O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)SC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



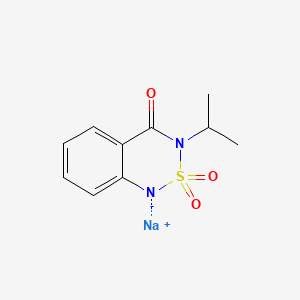
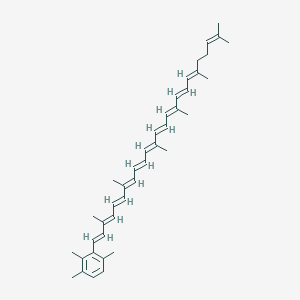
![2,3-Dihydroxy-5-propyl-1a,2,3,5,6,7a-hexahydrooxireno[2,3-g]isochromen-7-one](/img/structure/B1254001.png)
